molecular formula C22H26FN3O6S B6493421 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 872987-28-5

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No. B6493421
M. Wt: 479.5 g/mol
InChI Key: PDEKLAOAFSUFFI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluoro-substituted methylbenzenesulfonyl group, an oxazinan ring, and a methoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups followed by their combination. The exact synthesis route would depend on the specific reactions involved, which could not be determined without more information.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the fluoro-substituted methylbenzenesulfonyl group and the methoxyphenyl group could potentially influence the compound’s overall shape and polarity.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluoro-substituted methylbenzenesulfonyl group, the oxazinan ring, and the methoxyphenyl group. These groups could potentially participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluoro-substituted methylbenzenesulfonyl group, the oxazinan ring, and the methoxyphenyl group could potentially affect properties such as solubility, melting point, and boiling point.


Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-15-11-17(23)7-8-19(15)33(29,30)26-9-4-10-32-20(26)14-25-22(28)21(27)24-13-16-5-3-6-18(12-16)31-2/h3,5-8,11-12,20H,4,9-10,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEKLAOAFSUFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide

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